

Application Notes and Protocols for JNJ-28583867 Administration in Wakefulness Studies

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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **JNJ-28583867** in preclinical research settings, with a specific focus on studies investigating its effects on wakefulness. The following sections include quantitative data summaries, detailed experimental procedures for various administration routes, and diagrams of the compound's signaling pathway and experimental workflows.

Compound Information

- Compound Name: **JNJ-28583867**
- Chemical Name: 2-Methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline^[1]
- Mechanism of Action: **JNJ-28583867** is a potent and selective histamine H3 receptor antagonist ($K_i = 10.6$ nM) and a serotonin reuptake inhibitor (SERT) ($K_i = 3.7$ nM).^[1] It demonstrates over 30-fold selectivity for SERT compared to dopamine and norepinephrine transporters.^[1]

Data Presentation: In Vivo Administration and Pharmacokinetics

The following tables summarize the administration routes and pharmacokinetic properties of **JNJ-28583867** as documented in preclinical studies.

Table 1: Administration Routes and Dosages for In Vivo Studies

Administration Route	Species	Dose Range	Study Type	Reference
Subcutaneous (s.c.)	Rat	1-3 mg/kg	Wakefulness	[1]
Subcutaneous (s.c.)	Rat	≥ 0.3 mg/kg	Cortical Serotonin Levels	[1]
Intraperitoneal (i.p.)	Not Specified	3-10 mg/kg	Imetit-Induced Drinking	[1]
Oral (p.o.)	Mouse	3-30 mg/kg	Tail Suspension Test	[1]

Table 2: Pharmacokinetic Parameters of **JNJ-28583867** in Rats (Oral Administration)

Parameter	Value	Dose	Reference
Bioavailability	32%	10 mg/kg	[1]
Half-life (t _{1/2})	6.9 hours	10 mg/kg	[1]
C _{max}	260 ng/ml	10 mg/kg	[1]

Experimental Protocols

The following are detailed protocols for the preparation and administration of **JNJ-28583867** for use in animal models for wakefulness studies.

Subcutaneous (s.c.) Administration Protocol (Rat)

This protocol is designed for studies investigating the wake-promoting effects of **JNJ-28583867**.

Materials:

- **JNJ-28583867**
- Vehicle: 5% Dextrose in water (D5W)
- Sterile vials
- Syringes (1 ml) with 25-27 gauge needles
- Analytical balance
- Vortex mixer
- Sonicator (optional)

Procedure:

- Preparation of Dosing Solution (1 mg/ml):
 - On the day of the experiment, weigh the required amount of **JNJ-28583867**.
 - Under sterile conditions, dissolve the compound in 5% Dextrose in water to achieve a final concentration of 1 mg/ml.
 - Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate for a brief period.
 - Prepare dilutions from this stock solution using the same vehicle to achieve lower concentrations for dose-response studies.
- Animal Dosing:
 - Gently restrain the rat.
 - Lift the loose skin on the back of the neck/scapular region to form a "tent".
 - Insert the needle into the base of the skin tent, parallel to the spine.

- Administer the appropriate volume of the **JNJ-28583867** solution subcutaneously. The dosing volume for rats is typically 1 ml/kg.
- Withdraw the needle and gently massage the injection site to aid dispersion.
- Monitor the animal for any adverse reactions post-injection.

Oral Gavage (p.o.) Administration Protocol (Mouse)

This protocol is suitable for studies requiring oral administration of **JNJ-28583867**.

Materials:

- **JNJ-28583867**
- Vehicle: 5% Dextrose in water (D5W)
- Sterile vials
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Syringes (1 ml)
- Analytical balance
- Vortex mixer

Procedure:

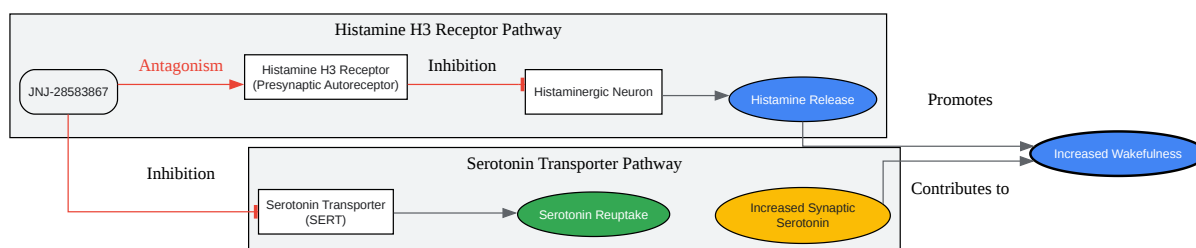
- Preparation of Dosing Solution (e.g., 1 mg/ml):
 - Prepare the dosing solution fresh on each study day.
 - Weigh the necessary amount of **JNJ-28583867**.
 - Dissolve the compound in 5% Dextrose to the desired concentration (e.g., 1 mg/ml).
 - Vortex thoroughly to ensure a homogenous solution.

- Prepare necessary dilutions using the same vehicle.
- Animal Dosing:
 - Gently but firmly restrain the mouse.
 - Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
 - Attach the gavage needle to the syringe containing the dosing solution.
 - Carefully insert the gavage needle into the esophagus. Do not force the needle.
 - Slowly administer the **JNJ-28583867** solution. The typical oral gavage volume for mice is 10 ml/kg.
 - Gently remove the gavage needle.
 - Observe the animal for any signs of distress or regurgitation.

Visualization of Pathways and Workflows

Signaling Pathway of JNJ-28583867

The following diagram illustrates the dual mechanism of action of **JNJ-28583867**.

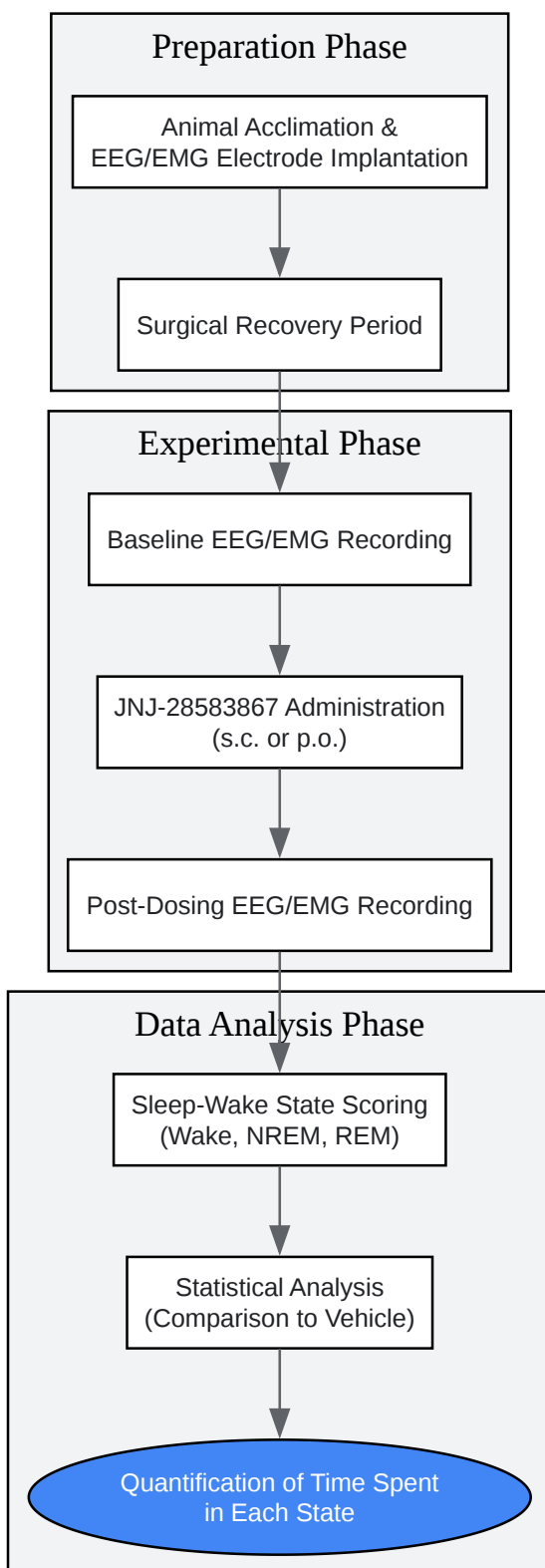


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Caption: Dual mechanism of **JNJ-28583867** leading to wakefulness.

Experimental Workflow for Wakefulness Study

The diagram below outlines a typical experimental workflow for assessing the wake-promoting effects of **JNJ-28583867** in a rodent model.



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Caption: Workflow for assessing **JNJ-28583867**'s effect on wakefulness.

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References

- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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